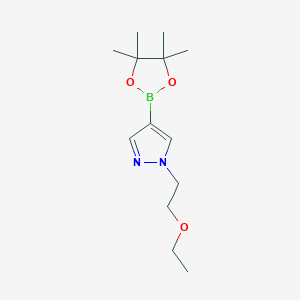

1-(2-ethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Cat. No. B1404091

Key on ui cas rn:

1627181-44-5

M. Wt: 266.15 g/mol

InChI Key: ZGOQBMUTSAIQEU-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08883806B2

Procedure details

A 22 L 4-neck flask equipped with a mechanical stirrer, thermowell, addition funnel, condenser and N2 inlet was charged with 4-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)-1H-pyrazole (17, 1.42 kg, 7.32 mol), toluene (9.5 L) and ethyl vinyl ether (18, 790.5 g, 1050 mL, 10.98 mol, 1.50 equiv). A 4 M HCl in dioxane (50 mL) was added via an addition funnel over 10 minutes and the resulting reaction mixture was heated at 35-40° C. for 7 hr to give a clear homogeneous solution. When the reaction was shown to be complete by GC, solid NaHCO3 (130 g) was added and the mixture was stirred for 1 hr before being filtered. The filtrate was concentrated under reduced pressure. Heptane (200 mL) was added to the residue to affect crystallization. The solid was collected by filtration and dried in a vacuum oven to afford 1-(ethoxyethyl)-4-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)-1H-pyrazole (19, 1.896 Kg, 1.948 Kg theoretical, 97.3%) as a white to off-white solid. For 19: 1H NMR (DMSO-d6, 400 MHz) δ ppm 8.09 (s, 1H), 8.58 (s, 1H), 7.62 (s, 1H), 5.55 (q, 1H, J=6.1 Hz), 3.37 (dq, 1H, J=7.1, 9.6 Hz), 3.12 (dq, 1H, J=7.0, 9.7 Hz), 1.56 (d, 3H, J=6.0 Hz), 1.24 (s, 12H), 1.00 (t, 3H, J=7.0 Hz); C13H23BN2O3 (MW, 266.14), LCMS (EI) m/e 267 (M++H).

Quantity

1.42 kg

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][C:2]1([CH3:14])[C:6]([CH3:8])([CH3:7])[O:5][B:4]([C:9]2[CH:10]=[N:11][NH:12][CH:13]=2)[O:3]1.C(OCN1C2N=CN=C(C3C=NN([CH:37]([O:39][CH2:40][CH3:41])[CH3:38])C=3)C=2C=C1)(=O)C(C)(C)C.Cl.C([O-])(O)=O.[Na+]>O1CCOCC1.C1(C)C=CC=CC=1>[CH2:37]([O:39][CH2:40][CH2:41][N:12]1[CH:13]=[C:9]([B:4]2[O:5][C:6]([CH3:7])([CH3:8])[C:2]([CH3:14])([CH3:1])[O:3]2)[CH:10]=[N:11]1)[CH3:38] |f:3.4|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

1.42 kg

|

|

Type

|

reactant

|

|

Smiles

|

CC1(OB(OC1(C)C)C=1C=NNC1)C

|

|

Name

|

|

|

Quantity

|

1050 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C(C)(C)C)(=O)OCN1C=CC2=C1N=CN=C2C=2C=NN(C2)C(C)OCC

|

|

Name

|

|

|

Quantity

|

9.5 L

|

|

Type

|

solvent

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Step Two

Step Three

|

Name

|

|

|

Quantity

|

130 g

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)(O)[O-].[Na+]

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

37.5 (± 2.5) °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

the mixture was stirred for 1 hr

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A 22 L 4-neck flask equipped with a mechanical stirrer

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

thermowell, addition funnel, condenser and N2 inlet

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the resulting reaction mixture

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give a clear homogeneous solution

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

before being filtered

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The filtrate was concentrated under reduced pressure

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Heptane (200 mL) was added to the residue

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

crystallization

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The solid was collected by filtration

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried in a vacuum oven

|

Outcomes

Product

Details

Reaction Time |

1 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)OCCN1N=CC(=C1)B1OC(C(O1)(C)C)(C)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 1.896 kg | |

| YIELD: PERCENTYIELD | 97.3% | |

| YIELD: CALCULATEDPERCENTYIELD | 97.3% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |